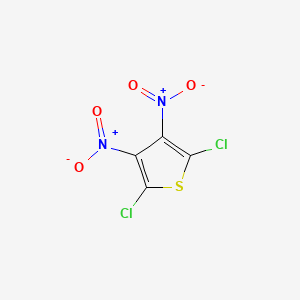

2,5-Dichloro-3,4-dinitrothiophene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 515973. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-dichloro-3,4-dinitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2N2O4S/c5-3-1(7(9)10)2(8(11)12)4(6)13-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRSLHGBQKYYSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325701 | |

| Record name | 2,5-Dichloro-3,4-dinitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51584-21-5 | |

| Record name | 51584-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichloro-3,4-dinitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,5-dichloro-3,4-dinitrothiophene

This guide provides an in-depth exploration of the synthesis, purification, and characterization of 2,5-dichloro-3,4-dinitrothiophene, a key building block in the development of novel conjugated polymers and a compound of interest for researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols.

Introduction: The Strategic Importance of Substituted Thiophenes

Thiophene derivatives are a cornerstone of modern organic chemistry, finding extensive applications in pharmaceuticals, agrochemicals, and functional materials. The introduction of specific substituents onto the thiophene ring allows for the fine-tuning of its electronic and steric properties. This compound is a particularly valuable intermediate due to the presence of two electron-withdrawing nitro groups and two reactive chloro-substituents. This unique substitution pattern opens avenues for diverse chemical transformations, making it a versatile precursor for more complex molecular architectures. The electron-withdrawing nature of the chlorine atoms enhances the reactivity of the thiophene ring towards certain cross-coupling or nucleophilic substitution reactions[1].

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is achieved through the nitration of 2,5-dichlorothiophene. This electrophilic aromatic substitution reaction requires potent nitrating agents to overcome the deactivating effect of the two chlorine atoms on the thiophene ring. Recent advancements in nitration protocols have enabled the efficient dinitration of 2,5-dihalothiophenes, achieving yields in the range of 80-95%[2].

Experimental Protocol: Nitration of 2,5-Dichlorothiophene

Materials:

-

2,5-Dichlorothiophene (purity: 98.00%–99.5%)[1]

-

Concentrated Nitric Acid (fuming)

-

Concentrated Sulfuric Acid

-

Fuming Sulfuric Acid (Oleum)

-

Crushed Ice

-

Methanol (for recrystallization)

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Ice bath

-

Buchner funnel and filtration apparatus

Procedure:

-

Preparation of the Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare the nitrating mixture. The exact composition can be varied, but a common approach involves a mixture of concentrated nitric acid, concentrated sulfuric acid, and fuming sulfuric acid[2]. The use of fuming sulfuric acid is crucial for achieving dinitration.

-

Cooling: Cool the nitrating mixture in an ice bath to a temperature below 30°C. This is a critical step to control the exothermic nature of the nitration reaction and prevent unwanted side reactions.

-

Addition of 2,5-Dichlorothiophene: Slowly add 2,5-dichlorothiophene to the cooled nitrating mixture dropwise via the dropping funnel while maintaining vigorous stirring. The rate of addition should be carefully controlled to keep the reaction temperature below 30°C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture for several hours (typically 5 hours) in the ice bath. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with constant stirring. This will precipitate the crude product.

-

Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Thoroughly wash the filtered solid with cold water to remove any residual acid.

-

Recrystallization: Purify the crude product by recrystallization from methanol. This step is essential to obtain a product of high purity.

-

Drying: Collect the purified crystals by filtration and dry them under vacuum.

Safety Precautions:

-

This reaction involves the use of highly corrosive and strong oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

-

The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.

-

Handle this compound with care. Avoid inhalation, ingestion, and contact with skin and eyes[3]. In case of contact, rinse the affected area with copious amounts of water[3].

Visualizing the Synthesis Workflow

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key analytical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₄Cl₂N₂O₄S | [4][5][6] |

| Molecular Weight | 243.02 g/mol | [4][5][6] |

| Appearance | Solid | [3] |

| Melting Point | 85-89 °C | [3] |

| CAS Number | 51584-21-5 | [4][5][6] |

| Crystallography | Tetragonal, Space Group: I-42d | [2] |

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong characteristic absorption bands for the nitro groups (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) and C-Cl bonds. The NIST Chemistry WebBook provides access to the experimental IR spectrum for this compound[6].

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. The NIST Chemistry WebBook also provides the electron ionization mass spectrum[6].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the absence of protons on the thiophene ring, ¹H NMR spectroscopy will not be informative for the core structure. However, ¹³C NMR spectroscopy can be used to confirm the presence of the four carbon atoms of the thiophene ring, with their chemical shifts influenced by the electron-withdrawing chloro and nitro substituents.

Potential Applications in Drug Development and Materials Science

While direct applications of this compound in drug development are still emerging, its structural motifs suggest significant potential. The dinitrothiophene core is a key component in various biologically active molecules. For instance, the related 2,5-dibromo-3,4-dinitrothiophene is a precursor to an antibacterial crosslinking agent[7]. This suggests that this compound could serve as a valuable starting material for the synthesis of novel antimicrobial agents.

Furthermore, the primary application of this compound has been in the synthesis of new conjugated polymers[8]. These polymers exhibit interesting electronic properties, with maximum wavelength absorptions in the visible region[8]. Such materials are of great interest in the development of organic electronics, including sensors and organic photovoltaics. The ability to functionalize the polymer backbone through reactions at the chloro- or nitro- groups could lead to the development of "smart" materials with applications in drug delivery and diagnostics. The use of cyclodextrin-based nano-delivery systems, for example, is a growing area of research for enhancing drug bioavailability and targeted delivery[9], and polymers derived from this compound could potentially be integrated into such systems.

Conclusion

This compound is a versatile and valuable chemical intermediate. The synthetic protocol outlined in this guide provides a reliable method for its preparation in high yield. Its well-defined chemical and physical properties, confirmed through a suite of analytical techniques, make it an ideal building block for further chemical exploration. The potential for this compound to contribute to the development of new pharmaceuticals and advanced materials is significant, and it is our hope that this guide will facilitate further research and innovation in these exciting fields.

References

- 1. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. 51584-21-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Thiophene, 2,5-dichloro-3,4-dinitro- [webbook.nist.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]

- 9. mdpi.com [mdpi.com]

A Spectroscopic and Structural Elucidation of 2,5-dichloro-3,4-dinitrothiophene: A Technical Guide

Introduction

2,5-dichloro-3,4-dinitrothiophene is a highly functionalized heterocyclic compound of significant interest in materials science and synthetic organic chemistry. Its electron-deficient aromatic ring, a consequence of the electron-withdrawing chloro and nitro substituents, makes it a valuable building block for the synthesis of novel conjugated polymers and other functional materials.[1] The precise characterization of this molecule is paramount for its application in these advanced fields. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its structural features, underpinned by robust experimental data and theoretical principles.

The molecular structure of this compound, with the IUPAC name Thiophene, 2,5-dichloro-3,4-dinitro-, is presented below.[2][3] Its chemical formula is C4Cl2N2O4S, and it has a molecular weight of approximately 243.02 g/mol .[3][4]

Molecular Structure Visualization

To provide a clear visual representation of the molecule at the core of this guide, the following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹³C NMR is particularly informative due to the absence of protons attached to the thiophene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show two distinct signals for the thiophene ring carbons, reflecting the molecule's symmetry. The carbons bearing the chloro substituents (C2 and C5) will be chemically equivalent, as will the carbons bearing the nitro groups (C3 and C4).

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C2, C5 (C-Cl) | ~120-130 | The electronegative chlorine atoms deshield these carbons, shifting them downfield. |

| C3, C4 (C-NO₂) | ~140-150 | The strongly electron-withdrawing nitro groups cause significant deshielding, resulting in a further downfield shift compared to the C-Cl carbons. |

SpectraBase provides ¹³C NMR data for this compound, which was acquired using a Bruker AM-270 instrument with TMS as the standard and CDCl₃ as the solvent.[5] While the full spectrum requires an account to view, the availability of this data confirms experimental validation of the structure.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup:

-

Spectrometer: Bruker AM-270 or equivalent.

-

Nucleus: ¹³C

-

Solvent: CDCl₃

-

Standard: Tetramethylsilane (TMS)

-

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 1024 or more, depending on sample concentration).

-

Relaxation Delay (d1): A delay of 2-5 seconds to allow for full relaxation of the carbon nuclei.

-

-

Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm) or the TMS signal (δ 0.00 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is dominated by the characteristic absorption bands of the nitro groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| NO₂ | 1550-1500 and 1360-1300 | Asymmetric and symmetric stretching vibrations, respectively. These are typically strong absorptions. |

| C-Cl | 800-600 | Stretching vibration. |

| Thiophene Ring | Various bands in the fingerprint region | Skeletal vibrations of the aromatic ring. |

The NIST WebBook indicates the availability of an IR spectrum for this compound, which can be used to confirm these characteristic absorption bands.[2][3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrument Setup:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background: Collect a background spectrum of the clean, empty ATR crystal.

-

-

Acquisition Parameters:

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient.

-

-

Data Collection: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structural features. For this compound, electron ionization (EI) is a common technique.

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (~242 g/mol , considering the most abundant isotopes of chlorine). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Expected Fragmentation Pathways

Under electron ionization, the molecular ion of this compound is expected to undergo fragmentation. A logical fragmentation workflow is depicted below.

Caption: A simplified proposed fragmentation pathway for this compound under electron ionization.

SpectraBase and the NIST WebBook both provide access to the mass spectrum of this compound, likely obtained by gas chromatography-mass spectrometry (GC-MS).[2][4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient to ensure good separation and peak shape (e.g., start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A range that covers the expected molecular ion and fragment masses (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the molecular ion and its isotopic pattern, as well as the major fragment ions.

-

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive and self-validating system for its structural elucidation and purity assessment. The data obtained from these techniques are in full agreement with the proposed molecular structure. The ¹³C NMR spectrum confirms the symmetric nature of the thiophene ring, while IR spectroscopy clearly identifies the presence of the key nitro functional groups. Mass spectrometry validates the molecular weight and provides insights into the molecule's stability and fragmentation patterns. This guide serves as a foundational resource for scientists working with this versatile compound, enabling its confident application in the development of new materials and chemical entities. The synthesis and characterization of this and related compounds have been reported in the scientific literature, providing a solid basis for further research.[6]

References

- 1. Conjugated polymer synthesis from this compound [cuir2.car.chula.ac.th]

- 2. Thiophene, 2,5-dichloro-3,4-dinitro- [webbook.nist.gov]

- 3. Thiophene, 2,5-dichloro-3,4-dinitro- [webbook.nist.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of 2,5-dichloro-3,4-dinitrothiophene

An In-Depth Technical Guide to 2,5-Dichloro-3,4-dinitrothiophene for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a highly reactive and versatile heterocyclic compound. Intended for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of facts to offer a field-proven perspective on its synthesis, reactivity, and application, grounded in mechanistic principles and practical laboratory considerations.

Core Molecular Profile and Significance

This compound is a symmetrically substituted thiophene ring bearing two powerful electron-withdrawing nitro groups and two labile chloro-substituents. This specific arrangement of functional groups renders the molecule an exceptionally electron-deficient aromatic system. Its primary significance in advanced chemical synthesis lies in its pronounced susceptibility to Nucleophilic Aromatic Substitution (SNAr) reactions, making it a valuable building block for complex, highly functionalized thiophene derivatives. These derivatives are foundational for developing novel conjugated polymers and serve as key intermediates in the synthesis of pharmacologically active molecules.[1][2][3]

Caption: Structure of this compound.

Physicochemical and Crystallographic Properties

The compound's physical state and structural parameters are critical for its handling, reaction setup, and analytical characterization. The electron-withdrawing nature of the substituents significantly influences its melting point and crystal packing.

| Property | Value | Source(s) |

| CAS Number | 51584-21-5 | [4][5][6] |

| Molecular Formula | C₄Cl₂N₂O₄S | [4][6][7] |

| Molecular Weight | 243.02 g/mol | [4][5][6] |

| Appearance | Yellow crystals | [8] |

| Melting Point | 85-89 °C | [9] |

| Crystal System | Tetragonal | [8][10] |

| Space Group | I-42d | [8][10] |

| Lattice Parameters | a=9.9398(14)Å, c=16.866(3)Å | [8] |

Synthesis Protocol and Characterization

The synthesis of this compound is achieved through the vigorous nitration of 2,5-dichlorothiophene. The thiophene ring is inherently electron-rich, but the presence of two deactivating chloro-substituents requires potent nitrating conditions to overcome the deactivation and achieve dinitration.

Expertise & Causality: The choice of a mixed acid system (fuming H₂SO₄ and concentrated HNO₃) is critical. Fuming sulfuric acid acts as both a solvent and a protonating agent, which generates the highly electrophilic nitronium ion (NO₂⁺) from nitric acid in high concentration. This potent electrophile is necessary to attack the electron-deficient thiophene ring at the 3 and 4 positions.

Experimental Protocol: Synthesis via Nitration

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 2,5-dichlorothiophene to fuming sulfuric acid (20% SO₃) at 0-5 °C in an ice-salt bath.

-

Nitrating Agent Addition: Prepare a mixture of concentrated nitric acid (70%) and concentrated sulfuric acid (98%). Add this nitrating mixture dropwise to the thiophene solution, ensuring the internal temperature does not exceed 10 °C. The slow addition and temperature control are paramount to prevent runaway reactions and minimize side-product formation.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 10-15 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the solid product.

-

Purification: Collect the crude yellow solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to remove residual acids. The crude product is then recrystallized from a suitable solvent, such as methanol or ethanol, to yield pure yellow crystals of this compound.[8]

References

- 1. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]

- 2. "Conjugated polymer synthesis from this compound" by Preeyanuch Treewittayakul [digital.car.chula.ac.th]

- 3. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 4. scbt.com [scbt.com]

- 5. 51584-21-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Thiophene, 2,5-dichloro-3,4-dinitro- [webbook.nist.gov]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. discovery.researcher.life [discovery.researcher.life]

A Comprehensive Technical Guide to the Nitration of 2,5-Dihalothiophenes for Advanced Synthesis

This guide provides an in-depth exploration of the nitration protocols for 2,5-dihalothiophenes, a critical transformation in the synthesis of advanced materials and pharmaceutical intermediates. We will delve into the mechanistic underpinnings, compare various synthetic strategies, and provide actionable, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to master this essential synthetic tool.

Introduction: The Significance of Nitrated 2,5-Dihalothiophenes

2,5-Dihalothiophenes serve as versatile building blocks in organic synthesis. The introduction of nitro groups onto the thiophene core at the 3- and 4-positions dramatically alters the electronic properties of the molecule, making these products valuable precursors for a range of applications. Nitrated thiophenes are key intermediates in the synthesis of dyes, pharmaceuticals, and organic electronic materials.[1][2] Specifically, the nitro group can be readily reduced to an amino group, opening up a vast chemical space for further functionalization.

This guide will navigate the nuances of electrophilic nitration on a deactivated heterocyclic system, providing a robust framework for achieving high yields and purity.

Mechanistic Insights: The Electrophilic Aromatic Substitution of 2,5-Dihalothiophenes

The nitration of 2,5-dihalothiophenes proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[3][4] Understanding the intricacies of this mechanism is paramount for optimizing reaction conditions and predicting outcomes.

The key steps are:

-

Generation of the Electrophile: A potent electrophile, typically the nitronium ion (NO₂⁺), is generated in situ from a nitric acid source.[4]

-

Nucleophilic Attack: The π-system of the thiophene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[4][5]

-

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the thiophene ring.[4]

The halogens at the 2- and 5-positions are deactivating groups due to their inductive electron-withdrawing effect, making the thiophene ring less nucleophilic than unsubstituted thiophene. However, they direct the incoming electrophile to the 3- and 4-positions. The electron density in the thiophene ring is highest at the alpha-positions (2 and 5), but since these are blocked, substitution occurs at the beta-positions (3 and 4).[6]

Caption: Generalized mechanism for the electrophilic nitration of 2,5-dihalothiophenes.

Nitration Protocols: A Comparative Analysis

The choice of nitrating agent and reaction conditions is critical for the successful synthesis of nitro-2,5-dihalothiophenes. Due to the high reactivity of the thiophene ring, even with deactivating halogen substituents, harsh nitrating conditions can lead to degradation and side products.[7]

Classic Approach: Nitric Acid in Acetic Anhydride

This is a widely used and reliable method for the nitration of thiophenes.[7][8] Acetic anhydride serves to generate acetyl nitrate in situ and, importantly, scavenges any nitrous acid present, which can otherwise lead to explosive autocatalytic nitrosation reactions.[7][8]

Step-by-Step Protocol:

-

Cool a solution of acetic anhydride to 0-5 °C in an ice bath.

-

Slowly add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

-

To this pre-formed acetyl nitrate solution, add the 2,5-dihalothiophene substrate, either neat or as a solution in a suitable solvent like glacial acetic acid, at a rate that keeps the internal temperature below 20 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (typically 1-3 hours).

-

Quench the reaction by carefully pouring it onto crushed ice.

-

Collect the precipitated product by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane).[9][10][11]

Potent Nitration: Nitric Acid in Trifluoroacetic Anhydride

For less reactive substrates or when a more powerful nitrating agent is required, a mixture of nitric acid and trifluoroacetic anhydride is highly effective.[7][12] This system generates trifluoroacetyl nitrate and potentially dinitrogen pentoxide, which are very strong electrophiles.[13][14]

Step-by-Step Protocol:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, cool trifluoroacetic anhydride to -10 °C.

-

Add concentrated nitric acid dropwise, ensuring the temperature does not exceed 0 °C.

-

Add the 2,5-dihalothiophene to the cold nitrating mixture.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into a beaker of ice water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify by column chromatography or recrystallization.

Harsher Conditions for Dinitration: Mixed Acid Nitration

While typically avoided for simple thiophenes, a mixture of concentrated nitric acid and sulfuric acid can be employed for the dinitration of 2,5-dihalothiophenes to yield 2,5-dihalo-3,4-dinitrothiophenes.[15] The deactivating effect of the halogens and the first introduced nitro group slows the reaction rate sufficiently to allow for these more forceful conditions without excessive degradation.

Step-by-Step Protocol:

-

Add the 2,5-dihalothiophene to a mixture of concentrated sulfuric acid and fuming sulfuric acid at a low temperature (e.g., 0 °C).

-

Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the low temperature.

-

After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Carefully pour the reaction mixture onto a large amount of crushed ice.

-

Filter the resulting precipitate, wash extensively with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from an appropriate solvent to obtain the pure 2,5-dihalo-3,4-dinitrothiophene.[15]

| Protocol | Nitrating Agent | Typical Substrates | Key Advantages | Key Disadvantages | Yields |

| Classic | HNO₃ / Acetic Anhydride | 2,5-Dihalothiophenes | Well-established, controls nitrosation | Can be exothermic, requires careful temperature control | Good to excellent |

| Potent | HNO₃ / Trifluoroacetic Anhydride | Deactivated 2,5-dihalothiophenes | Highly reactive, faster reaction times | More expensive reagents, can be too reactive for some substrates | Good to excellent |

| Mixed Acid | HNO₃ / H₂SO₄ | 2,5-Dihalothiophenes (for dinitration) | Powerful enough for double nitration | Harsh conditions, risk of degradation and side reactions | High (for dinitration)[15] |

Safety: A Non-Negotiable Priority

Nitration reactions are inherently hazardous and must be treated with the utmost respect. All manipulations should be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE) is mandatory.

Core Safety Imperatives:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat.[16][17][18]

-

Ventilation: Use a fume hood with adequate airflow to prevent the inhalation of toxic nitrogen oxide fumes.[16]

-

Temperature Control: Nitration reactions are highly exothermic. Use an ice bath to control the temperature and prevent thermal runaway.[19]

-

Slow Addition: Always add reagents slowly and monitor the temperature closely.

-

Quenching: Quench the reaction by adding it to ice, never the other way around.

-

Waste Disposal: Neutralize acidic waste streams before disposal, and never mix nitric acid waste with organic solvents.[20]

Caption: A workflow emphasizing the critical safety steps in nitration protocols.

Conclusion

The nitration of 2,5-dihalothiophenes is a powerful synthetic transformation that opens the door to a wide array of functionalized heterocyclic compounds. Success in this endeavor hinges on a thorough understanding of the underlying reaction mechanism, careful selection of the appropriate nitration protocol, and an unwavering commitment to safety. By leveraging the insights and protocols detailed in this guide, researchers can confidently and efficiently synthesize these valuable chemical intermediates for their advanced research and development programs.

References

- 1. Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Explain the disproportionate Nitration of Thiophene in term reaction kine.. [askfilo.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 11. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. US3417127A - Nitration of hydrocarbons with hno3-(cf3co)2o mixture - Google Patents [patents.google.com]

- 14. A novel method for the nitration of deactivated aromatic compounds [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. ehs.washington.edu [ehs.washington.edu]

- 18. ehs.com [ehs.com]

- 19. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 20. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

An In-depth Technical Guide to the Solubility of 2,5-dichloro-3,4-dinitrothiophene in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2,5-dichloro-3,4-dinitrothiophene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive analysis based on molecular structure, and detailed experimental protocols for empirical determination.

Introduction: The Significance of Solubility in Application

This compound is a highly functionalized heterocyclic compound with potential applications in materials science and as a synthetic intermediate. Its utility in these domains is fundamentally linked to its solubility in various organic solvents. Solubility dictates the feasibility of its use in solution-phase reactions, purification processes such as recrystallization, and the formulation of materials. An understanding of its solubility profile is, therefore, a critical first step in its application.

This guide will first explore the theoretical underpinnings of this compound's solubility by analyzing its molecular structure and intermolecular forces. Subsequently, it will provide a predictive assessment of its solubility in a range of common organic solvents. Finally, this document will present detailed, field-proven experimental protocols for the qualitative and quantitative determination of its solubility, ensuring that researchers can validate these predictions and ascertain the compound's behavior in their specific applications.

Theoretical Framework and Predictive Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be miscible. To predict the solubility of this compound, we must first analyze its molecular structure and resulting physicochemical properties.

Molecular Structure and Physicochemical Properties

-

Melting Point: 85-89 °C[2]

-

Structure: The molecule consists of a thiophene ring substituted with two chlorine atoms and two nitro groups.

The presence of highly electronegative chlorine and nitro groups suggests that the molecule possesses significant polarity. The nitro groups, in particular, are strong electron-withdrawing groups, which can lead to a considerable dipole moment. The thiophene ring itself is aromatic and relatively nonpolar.

Intermolecular Forces

The primary intermolecular forces at play for this compound are:

-

Dipole-Dipole Interactions: Due to the polar C-Cl and C-NO₂ bonds, the molecule is expected to have a net dipole moment, leading to dipole-dipole attractions between molecules.[4][5]

-

London Dispersion Forces: These forces are present in all molecules and will contribute to the overall intermolecular attractions.[4][5][6][7]

-

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-donating atoms in solvent molecules.[8]

The molecule lacks hydrogen bond donors, which will limit its solubility in protic solvents like water and alcohols.

Predicted Solubility in Common Organic Solvents

Based on the analysis of its structure and intermolecular forces, a predictive solubility profile can be hypothesized. A table of common organic solvents, ordered by increasing polarity, is provided below to aid in this prediction.[9][10][11][12][13]

Table 1: Properties of Common Organic Solvents and Predicted Solubility of this compound

| Solvent | Polarity Index | Dielectric Constant | Hydrogen Bonding | Predicted Solubility | Rationale |

| n-Hexane | 0.1 | 1.88 | None | Low | Nonpolar solvent, poor match for the polar solute. |

| Toluene | 2.4 | 2.38 | None | Low to Moderate | Aromatic nature may offer some interaction with the thiophene ring. |

| Dichloromethane | 3.1 | 9.08 | None | Moderate to High | Polar aprotic solvent, good dipole-dipole interactions expected. |

| Acetone | 5.1 | 20.7 | Acceptor | High | Highly polar aprotic solvent, strong dipole-dipole interactions. |

| Ethyl Acetate | 4.4 | 6.02 | Acceptor | Moderate | Moderately polar aprotic solvent. |

| Ethanol | 4.3 | 24.5 | Donor & Acceptor | Moderate | Polar protic solvent, but lack of H-bond donation from solute may limit solubility. |

| Methanol | 5.1 | 32.7 | Donor & Acceptor | Moderate | Recrystallization from methanol has been reported, indicating solubility.[14] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Acceptor | High | Highly polar aprotic solvent, excellent for dissolving polar compounds. |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Acceptor | High | Highly polar aprotic solvent, similar to DMSO. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following section provides detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Protocol:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture for 1-2 minutes at room temperature.

-

Visually inspect the solution for any undissolved solid.

-

Record the solubility as "soluble," "sparingly soluble," or "insoluble."

Caption: Workflow for qualitative solubility testing.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[15][16][17][18][19]

Protocol:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Add a known volume of the solvent to each vial.

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any solid particles.

-

Dilute the filtered solution with a suitable solvent for analysis.

-

Determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculate the solubility in units such as g/100 mL or mol/L.

Caption: Shake-flask method for quantitative solubility.

Gravimetric Analysis for Solubility Determination

For a simpler, albeit potentially less precise, quantitative measurement, gravimetric analysis can be employed.[20][21][22][23][24]

Protocol:

-

Prepare a saturated solution as described in the shake-flask method (steps 1-5).

-

Weigh a clean, dry evaporating dish.

-

Carefully transfer a known volume of the filtered supernatant to the evaporating dish.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Once the solvent is removed, dry the evaporating dish containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Weigh the evaporating dish with the dried residue.

-

Calculate the mass of the dissolved solid and determine the solubility.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 2: Example of Quantitative Solubility Data for this compound at 25 °C

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |

| n-Hexane | ||

| Toluene | ||

| Dichloromethane | ||

| Acetone | ||

| Ethyl Acetate | ||

| Ethanol | ||

| Methanol | ||

| Dimethyl Sulfoxide | ||

| N,N-Dimethylformamide |

Conclusion

This guide has provided a thorough framework for understanding and determining the solubility of this compound. By combining theoretical predictions with robust experimental protocols, researchers can confidently assess its solubility in a wide array of common organic solvents. This knowledge is paramount for the successful application of this compound in synthesis, purification, and materials science. The provided methodologies ensure that reliable and reproducible solubility data can be obtained, paving the way for its effective utilization in various scientific endeavors.

References

- 1. Thiophene, 2,5-dichloro-3,4-dinitro- [webbook.nist.gov]

- 2. echemi.com [echemi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Intermolecular force - Wikipedia [en.wikipedia.org]

- 5. chemcenter.ucmerced.edu [chemcenter.ucmerced.edu]

- 6. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. 1.8. Intermolecular forces | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. A theoretical investigation of the characteristics of hydrogen/halogen bonding interactions in dibromo-nitroaniline [ouci.dntb.gov.ua]

- 9. scribd.com [scribd.com]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

- 11. Properties of Solvents Used in Organic Chemistry [murov.info]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. www1.chem.umn.edu [www1.chem.umn.edu]

- 14. benchchem.com [benchchem.com]

- 15. enamine.net [enamine.net]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. bioassaysys.com [bioassaysys.com]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 20. solubilityofthings.com [solubilityofthings.com]

- 21. pharmacyjournal.info [pharmacyjournal.info]

- 22. uomus.edu.iq [uomus.edu.iq]

- 23. pharmajournal.net [pharmajournal.net]

- 24. Gravimetric Analysis [wiredchemist.com]

An In-depth Technical Guide to 2,5-Dichloro-3,4-dinitrothiophene (CAS 51584-21-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Reactive Building Block

2,5-Dichloro-3,4-dinitrothiophene, identified by the CAS number 51584-21-5, is a highly functionalized heterocyclic compound. Its structure, featuring a thiophene core substituted with two chlorine atoms and two nitro groups, renders it a potent electrophile and a valuable precursor in various synthetic pathways. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, with a particular focus on its applications in materials science and its potential, though less explored, relevance in the broader context of medicinal chemistry and drug development.

Core Chemical and Physical Characteristics

This compound is a solid, typically appearing as an off-white to light yellow crystalline substance. A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 51584-21-5 | [1][2][3][4] |

| Molecular Formula | C₄Cl₂N₂O₄S | [1][2] |

| Molecular Weight | 243.02 g/mol | [1][2] |

| Melting Point | 85-89 °C | [4] |

| Boiling Point (Predicted) | 378.7 ± 37.0 °C | [4] |

| Density (Predicted) | 1.921 ± 0.06 g/cm³ | [4] |

| Appearance | Off-white to light yellow solid | [4] |

| Storage Temperature | 2-8 °C, stored under nitrogen | [4] |

Synthesis and Spectroscopic Profile

The primary synthetic route to this compound involves the nitration of a 2,5-dihalothiophene precursor.[5] This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, sometimes with the addition of fuming sulfuric acid to enhance the reaction's efficacy.[5]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flask equipped with a stirrer and cooling bath, combine concentrated sulfuric acid and fuming sulfuric acid.

-

Addition of Precursor: Slowly add 2,5-dichlorothiophene to the acid mixture while maintaining a low temperature.

-

Nitration: Gradually introduce concentrated nitric acid to the reaction mixture, ensuring the temperature remains controlled.

-

Reaction Monitoring: Stir the mixture for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture over ice to precipitate the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent such as methanol to obtain the purified this compound.[5]

Spectroscopic Characterization:

The structure of this compound can be confirmed using various spectroscopic techniques.

-

FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum will exhibit characteristic absorption bands for the nitro groups (typically in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) and the C-Cl bonds.

-

NMR Spectroscopy:

-

¹³C NMR: The ¹³C Nuclear Magnetic Resonance (NMR) spectrum will show distinct signals for the carbon atoms of the thiophene ring, with their chemical shifts influenced by the electron-withdrawing chloro and nitro substituents.

-

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the structure.

Chemical Reactivity and Mechanism of Action

The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of the two nitro groups, which activates the thiophene ring for nucleophilic aromatic substitution (SNAr).[6][7][8] The chlorine atoms at the 2 and 5 positions are excellent leaving groups, readily displaced by a variety of nucleophiles.

This high reactivity makes this compound a versatile building block in organic synthesis. It can undergo reactions with nucleophiles such as amines, alkoxides, and thiolates to introduce new functional groups onto the thiophene core.

Caption: Generalized SNAr mechanism for this compound.

Applications in Research and Development

The primary application of this compound lies in the field of materials science, specifically in the synthesis of conjugated polymers. Its ability to undergo SNAr polymerization with various nucleophilic co-monomers allows for the creation of novel polymers with interesting electronic and optical properties. These polymers have potential applications in areas such as organic electronics.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification:

While specific GHS pictograms and hazard statements are not consistently available across all sources, the compound should be treated as a hazardous substance. Based on the safety data sheets for similar compounds and the nature of its functional groups, it is likely to be an irritant to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.[12]

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]

Storage and Disposal:

Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[4] Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Experimental Protocol: Safe Handling and Disposal

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment: Before handling, don appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.

-

Weighing and Transfer: When weighing the solid, use a balance within the fume hood or in a designated weighing enclosure to prevent dust dispersion. Use appropriate tools (spatulas) for transfer.

-

Reaction Quenching and Work-up: Be mindful of potentially exothermic reactions when quenching or performing work-up procedures.

-

Decontamination: Clean any spills immediately using appropriate absorbent materials. Decontaminate all glassware and equipment that has come into contact with the compound.

-

Waste Disposal: Collect all waste containing this compound in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

Caption: Workflow for the safe handling and disposal of this compound.

Toxicological Data

Conclusion

This compound is a highly reactive and versatile chemical intermediate. Its primary utility is in the synthesis of conjugated polymers through nucleophilic aromatic substitution. While its direct role in drug development is not yet established, the known biological activities of the broader class of nitrothiophenes suggest a potential avenue for future research. Due to the lack of comprehensive toxicological data, stringent safety protocols must be followed during its handling, use, and disposal. This guide serves as a foundational resource for researchers and scientists working with this compound, emphasizing both its synthetic potential and the importance of safe laboratory practices.

References

- 1. 51584-21-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 51584-21-5 [m.chemicalbook.com]

- 4. This compound | 51584-21-5 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on the biological activity of some nitrothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

Halogen-bonding interactions in solid-state 2,5-dichloro-3,4-dinitrothiophene

An In-Depth Technical Guide to Halogen-Bonding Interactions in Solid-State 2,5-Dichloro-3,4-Dinitrothiophene

Introduction: The Halogen Bond in Modern Chemistry

For many years, halogen atoms in molecular structures were primarily considered from the perspective of their steric bulk and lipophilicity, particularly in the field of medicinal chemistry.[1] However, a more nuanced understanding has emerged, recognizing the capacity of covalently bonded halogens (chlorine, bromine, and iodine) to act as electrophilic species in highly directional, non-covalent interactions known as halogen bonds (X-bonds).[1][2][3] This interaction, analogous in many ways to the well-known hydrogen bond, arises from an anisotropic distribution of electron density around the halogen atom.[4] This anisotropy creates a region of positive electrostatic potential, termed a "σ-hole," located on the halogen atom opposite to the covalent bond.[5] This electrophilic cap can interact favorably with Lewis bases, such as the lone pairs on oxygen or nitrogen atoms.[2][4]

The strength and directionality of halogen bonds make them a powerful tool in supramolecular chemistry, crystal engineering, and, increasingly, in rational drug design to enhance ligand-protein binding affinity and selectivity.[1][3][6] Thiophene derivatives, as key components in organic electronics and medicinal chemistry, provide a versatile scaffold for studying and exploiting these interactions.[7][8][9]

This technical guide provides an in-depth analysis of the halogen-bonding interactions in the solid-state structure of this compound. This molecule serves as an exemplary case study due to the potent activation of its chlorine atoms by the adjacent, strongly electron-withdrawing nitro groups, leading to robust and well-defined halogen bonds that dictate its crystal packing. We will explore its synthesis, structural characterization, and the theoretical underpinnings of its solid-state architecture, providing researchers and drug development professionals with a comprehensive understanding of this important non-covalent interaction.

Synthesis and Crystallization

The predictable formation of high-quality crystals is the rate-determining step for solid-state analysis.[10] The synthesis of this compound is achieved through a robust nitration protocol applied to a commercially available precursor. The strong electron-withdrawing nature of the nitro groups significantly influences the molecule's electronic properties and its propensity to form strong halogen bonds.

Experimental Protocol: Synthesis of this compound

The synthesis of the title compound is adapted from established procedures for the dinitration of dihalothiophenes.[11]

-

Precursor Preparation: The synthesis begins with 2,5-dichlorothiophene, a readily available starting material.[12][13]

-

Nitration Reaction:

-

In a flask suitable for corrosive reagents and equipped with a magnetic stirrer and cooling bath, combine concentrated sulfuric acid (H₂SO₄) and fuming sulfuric acid (oleum).

-

Cool the acid mixture in an ice bath to maintain a temperature below 20°C.

-

Slowly add 2,5-dichlorothiophene to the stirred acid mixture.

-

After the addition is complete, slowly add concentrated nitric acid (HNO₃) dropwise, ensuring the reaction temperature does not exceed 30°C. The strong acid mixture generates the nitronium ion (NO₂⁺) in situ, which acts as the electrophile.

-

Continue stirring the reaction mixture in the ice bath for several hours to ensure complete dinitration at the electron-rich 3 and 4 positions of the thiophene ring.[14]

-

-

Workup and Purification:

-

Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the solid product.

-

Collect the crude solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to remove residual acids.

-

The crude this compound is then purified by recrystallization from a suitable solvent, such as methanol, to yield high-purity yellow crystals.[11]

-

Experimental Protocol: Single Crystal Growth for X-Ray Diffraction

The growth of single crystals suitable for X-ray crystallography is crucial for unambiguously determining the solid-state structure.[10]

-

Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture).

-

Slow Evaporation/Cooling: Allow the saturated solution to cool slowly to room temperature. To promote the growth of larger, well-defined crystals, the vessel can be loosely covered to allow for slow evaporation of the solvent over several days.

-

Crystal Harvesting: Once suitable crystals have formed, carefully isolate them from the mother liquor and dry them before mounting for X-ray diffraction analysis.

Solid-State Characterization and Analysis

The definitive evidence and geometric characterization of halogen-bonding interactions in this compound are provided by single-crystal X-ray crystallography.[11]

Crystallographic Data

The compound crystallizes in the tetragonal space group I-42d, with crystallographic parameters that define the unit cell.[11] The key data are summarized below.

| Parameter | Value |

| Chemical Formula | C₄Cl₂N₂O₄S |

| Crystal System | Tetragonal |

| Space Group | I-42d |

| a, b (Å) | 9.9398 |

| c (Å) | 16.866 |

| α, β, γ (°) | 90 |

| Volume (ų) | 1665.8 |

| Z (Molecules per cell) | 8 |

| Table 1: Crystallographic data for this compound. Data sourced from published research.[11] |

Molecular Structure and Intermolecular Interactions

The analysis of the crystal structure reveals a fascinating solid-state assembly driven primarily by halogen bonding.[11] The chlorine atoms on one molecule form close contacts with the oxygen atoms of the nitro groups on adjacent molecules.

-

Interaction Geometry: The key interaction is a Cl···O halogen bond. The distance of this interaction is significantly shorter than the sum of the van der Waals radii of chlorine and oxygen, indicating a strong attractive force. The C–Cl···O angle is nearly linear (approaching 180°), which is a hallmark of a strong, σ-hole-mediated halogen bond.[6] This directionality is a direct consequence of the electrophilic σ-hole on the chlorine atom aligning with the nucleophilic lone pair of the nitro-group oxygen.[2]

Below is a visualization of the molecular structure of this compound.

These individual molecular units then assemble into a highly ordered three-dimensional network. The halogen bonds act as the primary structure-directing synthons, creating a robust supramolecular architecture.

Integrated Experimental and Computational Workflow

A modern understanding of non-covalent interactions relies on a synergistic approach combining experimental techniques with computational modeling.[15] This integrated workflow provides not only structural data but also energetic and electronic insights into the nature of the halogen bond.

Methodology: Computational Analysis of Halogen Bonds

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for visualizing and quantifying the electronic features responsible for halogen bonding.[16]

-

Model System Setup: The starting point is the geometry obtained from the X-ray crystal structure. A dimeric or cluster model is constructed, including at least two molecules participating in the halogen bond of interest.

-

Electrostatic Potential (ESP) Calculation:

-

Using a suitable DFT functional and basis set, the electron density of an isolated this compound molecule is calculated.

-

The ESP is then mapped onto an isodensity surface of the molecule. This visualization will clearly show the electropositive region (the σ-hole) on the chlorine atoms along the extension of the C–Cl bond and the electronegative regions on the oxygen atoms of the nitro groups.

-

-

Interaction Energy Calculation:

-

The strength of the halogen bond can be quantified by calculating the binding energy of the dimer.

-

This is typically done using the supermolecular approach with counterpoise correction to account for basis set superposition error (BSSE). The interaction energy (ΔE) is calculated as: ΔE = E(dimer) - [E(monomer A) + E(monomer B)]

-

A negative ΔE indicates a stabilizing interaction. The magnitude of this energy provides a quantitative measure of the halogen bond's strength.

-

Implications for Drug and Materials Science

The detailed characterization of the halogen-bonding network in this compound provides critical insights applicable to broader scientific fields.

-

Pharmaceutical Sciences: The ability of chlorine to form strong, directional halogen bonds is highly relevant for lead optimization in drug discovery.[2][6] By strategically placing halogen atoms on a ligand, developers can create specific interactions with Lewis basic sites (e.g., backbone carbonyls, serine/threonine hydroxyls) in a protein's binding pocket, thereby enhancing affinity and selectivity.[3] Understanding the solid-state packing of active pharmaceutical ingredients (APIs) is also vital for controlling polymorphism, which affects solubility, stability, and bioavailability.

-

Materials Science: Halogen bonding is a key tool for "crystal engineering"—the design of molecular solids with desired physical properties.[17] By programming molecules with specific halogen bond donors and acceptors, researchers can direct their assembly into predictable supramolecular architectures, such as one-dimensional tapes or two-dimensional layers.[18] This control over solid-state packing is essential for developing new organic electronic materials with optimized charge-transport pathways.[7][9]

Conclusion

The solid-state structure of this compound offers a definitive and compelling example of the power of halogen bonding in directing molecular assembly. The strong electron-withdrawing nitro groups significantly enhance the σ-hole on the chlorine atoms, promoting the formation of robust and highly directional C–Cl···O interactions that govern the crystal lattice. A comprehensive approach, integrating chemical synthesis, single-crystal X-ray diffraction, and computational modeling, provides a complete picture of this phenomenon, from macroscopic crystal morphology down to the underlying electronic origins. The principles elucidated from this model system have profound implications, informing the rational design of next-generation pharmaceuticals and advanced functional materials.

References

- 1. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dipot.ulb.ac.be [dipot.ulb.ac.be]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]

- 13. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 14. Page loading... [guidechem.com]

- 15. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scholarship.richmond.edu [scholarship.richmond.edu]

- 17. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metal–Halogen Bonding Seen through the Eyes of Vibrational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of 2,5-dichloro-3,4-dinitrothiophene

Introduction: The Unique Reactivity of 2,5-dichloro-3,4-dinitrothiophene

This compound is a highly versatile and reactive heterocyclic building block in modern organic synthesis. Its structure is primed for nucleophilic aromatic substitution (SNAr) reactions, a characteristic that stems from the potent electron-withdrawing nature of the two nitro groups at the C3 and C4 positions.[1][2][3] These groups profoundly decrease the electron density of the thiophene ring, making the chlorine-bearing carbons (C2 and C5) highly electrophilic and susceptible to attack by a wide array of nucleophiles.

The synthesis of the 2,5-dihalo-3,4-dinitrothiophene scaffold is typically achieved through the nitration of the corresponding 2,5-dihalothiophene precursors using potent nitrating mixtures, such as combinations of nitric acid and sulfuric acid.[4][5] The resulting crystalline solid is a powerful electrophile, enabling the facile displacement of its two chloride leaving groups. This difunctionality is particularly valuable, allowing for mono- or di-substitution, and opening pathways to novel heterocyclic derivatives and conjugated polymers.[6][7] This guide provides an in-depth exploration of the mechanistic principles, detailed experimental protocols, and key applications of SNAr reactions involving this substrate.

Core Mechanism: The Addition-Elimination Pathway

The SNAr reactions of this compound proceed via a well-established two-step addition-elimination mechanism.[1][8] The trustworthiness of any protocol involving this substrate hinges on understanding this pathway, as it dictates reaction conditions and potential outcomes.

-

Nucleophilic Attack (Addition): A nucleophile (Nu:) attacks one of the electrophilic carbons (C2 or C5), breaking the aromaticity of the thiophene ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] The stability of this complex is the cornerstone of the reaction's feasibility. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the ortho and para nitro groups, which provides substantial stabilization.

-

Leaving Group Departure (Elimination): The aromaticity of the thiophene ring is restored as the chloride ion—a good leaving group—is expelled.

The initial nucleophilic attack is typically the rate-determining step of the reaction.[3] The presence of two powerful activating nitro groups makes this step significantly more favorable than in less electron-deficient aromatic systems.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. "Conjugated polymer synthesis from this compound" by Preeyanuch Treewittayakul [digital.car.chula.ac.th]

- 7. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: 2,5-dichloro-3,4-dinitrothiophene as a Monomer in Polymerization

Introduction: A Highly Electron-Deficient Building Block for Advanced Polymer Synthesis

In the landscape of conjugated polymers, the monomer 2,5-dichloro-3,4-dinitrothiophene (DCDNT) emerges as a compelling building block for the synthesis of novel materials with tailored electronic and optical properties. The presence of two strongly electron-withdrawing nitro groups on the thiophene ring renders DCDNT exceptionally electron-deficient. This characteristic is pivotal for its application in donor-acceptor (D-A) type copolymers, where a low Lowest Unoccupied Molecular Orbital (LUMO) energy level is desirable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The chlorine substituents at the 2 and 5 positions provide reactive sites for various polymerization reactions, making DCDNT a versatile monomer for creating a new generation of functional polymers. This guide provides detailed protocols for the synthesis of DCDNT and its subsequent polymerization, with a focus on Nucleophilic Aromatic Substitution (SNAr) and a prospective outlook on Direct Arylation Polymerization (DAP).

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for its effective use in polymerization.

| Property | Value | Reference |

| Molecular Formula | C₄Cl₂N₂O₄S | [1] |

| Molecular Weight | 243.02 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | 85-89 °C | [2] |

| Boiling Point | 378.7 ± 37.0 °C (Predicted) | [2] |

| Density | 1.921 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage | 2-8°C, under inert atmosphere (e.g., Nitrogen) | [2] |

Monomer Synthesis: A Detailed Protocol for this compound

The synthesis of DCDNT involves the nitration of 2,5-dichlorothiophene. The following protocol is based on established procedures for the dinitration of dihalothiophenes.[3]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

2,5-Dichlorothiophene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Fuming Sulfuric Acid (20% SO₃)

-

Ice

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter paper

Protocol:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, carefully add 50 mL of concentrated sulfuric acid to 50 mL of fuming sulfuric acid.

-

Addition of Starting Material: To the cooled acid mixture, slowly add 10 g of 2,5-dichlorothiophene while maintaining the temperature below 20°C.

-

Nitration: After the addition is complete, slowly add 20 mL of concentrated nitric acid dropwise using a dropping funnel. The temperature should be carefully controlled and kept below 30°C throughout the addition.

-

Reaction: Stir the reaction mixture in the ice bath for 5-6 hours.

-

Work-up: Pour the reaction mixture slowly onto a large beaker filled with crushed ice (approximately 500 g) with constant stirring.

-

Isolation: The solid product will precipitate out. Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from methanol to obtain pure this compound as yellow crystals.

-

Drying: Dry the purified product in a vacuum oven at 40°C. A typical yield for this reaction is around 78%.[4]

Polymerization Methodologies

Nucleophilic Aromatic Substitution (SNAr) Polymerization

The high electrophilicity of the carbon atoms attached to the chlorine atoms in DCDNT, further activated by the electron-withdrawing nitro groups, makes this monomer an excellent candidate for SNAr polymerization.[4] In this step-growth polymerization, DCDNT acts as an acceptor monomer and is reacted with a nucleophilic donor comonomer.

Reaction Mechanism:

Figure 2: SNAr polymerization of DCDNT with a donor comonomer.

Exemplary Protocol: Synthesis of Poly(2,5-(3,4-ethylenedioxythiophene)-alt-3,4-dinitrothiophene) (P(EDOT-DNT))

This protocol is based on established procedures for SNAr polymerization of dihaloaromatic compounds with nucleophilic comonomers.

Materials:

-

This compound (DCDNT)

-

3,4-Ethylenedioxythiophene (EDOT)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

-

Argon or Nitrogen gas

-

Schlenk flask and line

-

Magnetic stirrer and heating mantle

-

Condenser

-

Methanol

-

Soxhlet extraction apparatus

Protocol:

-

Setup: Assemble a Schlenk flask with a magnetic stirrer and a condenser under an inert atmosphere (Argon or Nitrogen).

-

Reagents: Add equimolar amounts of DCDNT (e.g., 1.00 mmol, 0.243 g) and EDOT (1.00 mmol, 0.142 g) to the flask. Add an excess of a suitable base, such as potassium carbonate (e.g., 2.5 mmol, 0.345 g).

-

Solvent: Add anhydrous DMF (e.g., 10 mL) to the flask.

-

Polymerization: Heat the reaction mixture to a temperature between 80°C and 120°C and stir vigorously. The reaction progress can be monitored by the precipitation of the polymer. The polymerization is typically carried out for 24-48 hours.

-

Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing methanol (e.g., 200 mL) to precipitate the polymer.

-

Purification: Collect the polymer by filtration. Due to the expected insolubility of the resulting polymer in common organic solvents[4], purification is best achieved by sequential washing. A Soxhlet extraction with methanol, acetone, and hexane can be performed to remove oligomers and residual monomers.

-

Drying: Dry the purified polymer in a vacuum oven.

Causality Behind Experimental Choices: